Cas no 2580090-76-0 (rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate)

Technical Introduction: rac-Methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring both sulfamoyl and carboxylate ester functional groups. Its stereochemistry (1R,2S) and racemic nature make it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active compounds. The sulfamoyl group enhances potential bioactivity, while the methyl ester improves solubility and reactivity for further derivatization. This compound is valued for its structural rigidity and functional group diversity, enabling applications in medicinal chemistry, such as enzyme inhibition or ligand design. Its well-defined stereochemistry also supports studies in asymmetric synthesis and chiral resolution processes. Suitable for controlled reactions, it offers synthetic flexibility in fine chemical and pharmaceutical research.
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate structure
2580090-76-0 structure
Product name:rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
CAS No:2580090-76-0
MF:C7H13NO4S
Molecular Weight:207.24742102623
CID:5657475
PubChem ID:165894361

rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
    • 2580090-76-0
    • EN300-27734110
    • インチ: 1S/C7H13NO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3,(H2,8,10,11)/t5-,6-/m1/s1
    • InChIKey: NXBBJNFVACTNFH-PHDIDXHHSA-N
    • SMILES: S([C@@H]1CCC[C@H]1C(=O)OC)(N)(=O)=O

計算された属性

  • 精确分子量: 207.05652907g/mol
  • 同位素质量: 207.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 292
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 94.8Ų

rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27734110-1.0g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0 95.0%
1.0g
$871.0 2025-03-19
Enamine
EN300-27734110-5g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0
5g
$2525.0 2023-09-10
Enamine
EN300-27734110-10g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0
10g
$3746.0 2023-09-10
Enamine
EN300-27734110-1g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0
1g
$871.0 2023-09-10
Enamine
EN300-27734110-0.05g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0 95.0%
0.05g
$732.0 2025-03-19
Enamine
EN300-27734110-10.0g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0 95.0%
10.0g
$3746.0 2025-03-19
Enamine
EN300-27734110-2.5g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0 95.0%
2.5g
$1707.0 2025-03-19
Enamine
EN300-27734110-0.25g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0 95.0%
0.25g
$801.0 2025-03-19
Enamine
EN300-27734110-0.1g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0 95.0%
0.1g
$767.0 2025-03-19
Enamine
EN300-27734110-0.5g
rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate
2580090-76-0 95.0%
0.5g
$836.0 2025-03-19

rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate 関連文献

rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylateに関する追加情報

Rac-Methyl (1R,2S)-2-Sulfamoylcyclopentane-1-Carboxylate: A Comprehensive Overview

The compound rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate, identified by the CAS number 2580090-76-0, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a cyclopentane ring substituted with a sulfamoyl group at the 2-position and a methyl ester at the 1-position, making it a chiral compound with specific stereochemical characteristics.

Recent studies have highlighted the importance of sulfamoyl-containing compounds in medicinal chemistry, particularly in the design of bioactive molecules. The sulfamoyl group is known for its ability to enhance bioavailability and improve pharmacokinetic properties. In the case of rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate, this functional group plays a crucial role in modulating the compound's interactions with biological targets.

The stereochemistry of this compound, specifically the (1R,2S) configuration, is critical for its biological activity. Stereoisomers often exhibit different pharmacological profiles, and this compound's enantiomeric form has been shown to possess unique properties that make it a promising candidate for therapeutic applications. Researchers have explored its potential as a precursor for more complex molecules or as an intermediate in synthesis pathways leading to bioactive agents.

In terms of physical properties, rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been instrumental in confirming the compound's structure and purity.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclopentane derivative followed by sulfonation and esterification steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements align with current trends toward sustainable chemical manufacturing.

From an application perspective, rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for anti-inflammatory agents due to its ability to inhibit key inflammatory pathways. Additionally, its structural versatility makes it a valuable building block for constructing more complex molecules with diverse biological activities.

In conclusion, rac-methyl (1R,2S)-2-sulfamoylcyclopentane-1-carboxylate stands out as an important molecule with significant potential in both academic research and industrial applications. Its unique combination of structural features and functional groups positions it as a valuable asset in the development of novel therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the field of organic chemistry.

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